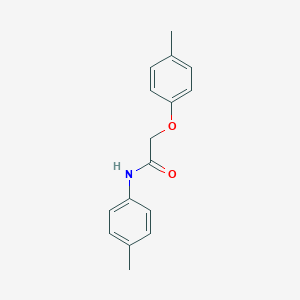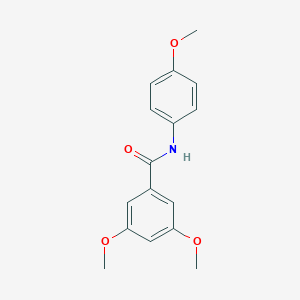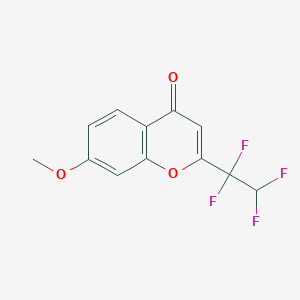![molecular formula C20H20N2O6 B387595 4-{2-[4-(acetyloxy)-3-methoxybenzylidene]carbohydrazonoyl}-2-methoxyphenyl acetate](/img/structure/B387595.png)
4-{2-[4-(acetyloxy)-3-methoxybenzylidene]carbohydrazonoyl}-2-methoxyphenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[4-(acetyloxy)-3-methoxybenzylidene]carbohydrazonoyl}-2-methoxyphenyl acetate is a research compound with the molecular formula C20H20N2O6 and a molecular weight of 384.4 g/mol. It is primarily used in scientific research and is not intended for human or veterinary use. The compound is known for its high purity, typically around 95%, making it suitable for various research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(acetyloxy)-3-methoxybenzylidene]carbohydrazonoyl}-2-methoxyphenyl acetate involves the reaction of 4-acetoxy-3-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to facilitate the formation of the azine linkage.
Industrial Production Methods
The process may include additional purification steps to ensure the high purity required for research applications.
化学反应分析
Types of Reactions
4-{2-[4-(acetyloxy)-3-methoxybenzylidene]carbohydrazonoyl}-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the azine group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
4-{2-[4-(acetyloxy)-3-methoxybenzylidene]carbohydrazonoyl}-2-methoxyphenyl acetate is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research involving this compound explores its potential therapeutic effects and interactions with biological targets.
Industry: It is employed in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-{2-[4-(acetyloxy)-3-methoxybenzylidene]carbohydrazonoyl}-2-methoxyphenyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular functions and metabolic processes.
相似化合物的比较
Similar Compounds
Benzaldehyde, 4-hydroxy-3,5-dimethoxy-:
4-Methoxy-3-methylbenzaldehyde: This compound shares the methoxy group but has a different substitution pattern on the benzene ring.
4-Acetoxybenzaldehyde: Similar in having the acetoxy group, but lacks the azine linkage.
Uniqueness
4-{2-[4-(acetyloxy)-3-methoxybenzylidene]carbohydrazonoyl}-2-methoxyphenyl acetate is unique due to its azine linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
属性
分子式 |
C20H20N2O6 |
|---|---|
分子量 |
384.4g/mol |
IUPAC 名称 |
[4-[(E)-[(E)-(4-acetyloxy-3-methoxyphenyl)methylidenehydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C20H20N2O6/c1-13(23)27-17-7-5-15(9-19(17)25-3)11-21-22-12-16-6-8-18(28-14(2)24)20(10-16)26-4/h5-12H,1-4H3/b21-11+,22-12+ |
InChI 键 |
FACGGJDKFASHOV-XHQRYOPUSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NN=CC2=CC(=C(C=C2)OC(=O)C)OC)OC |
手性 SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/N=C/C2=CC(=C(C=C2)OC(=O)C)OC)OC |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NN=CC2=CC(=C(C=C2)OC(=O)C)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-ISOPROPYLPHENYL)-2,3',5'-TRIPHENYL-2{H},3'{H}-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOLE]](/img/structure/B387513.png)
![(E)-2-((4-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B387514.png)



![2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B387521.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B387525.png)
![4-{[(4-Fluorophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B387527.png)
![Acetamide, N-[4-[(E)-(1H-pyrrol-2-ylmethylene)amino]phenyl]-](/img/structure/B387528.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B387529.png)
![1-(4-Fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B387531.png)
![4-[4-[1-(Indan-1-ylidenehydrazono)ethyl]-5-methyl-[1,2,3]triazol-1-yl]furazan-3-ylamine](/img/structure/B387536.png)

